Tetracosanoic acid, 24-hydroxy-, 2,3-dihydroxypropyl ester
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Overview
Description
Tetracosanoic acid, 24-hydroxy-, 2,3-dihydroxypropyl ester: is a complex organic compound known for its unique structure and properties. It is a derivative of tetracosanoic acid, which is a long-chain fatty acid. The compound is characterized by the presence of hydroxyl groups at the 24th carbon of the tetracosanoic acid chain and at the 2nd and 3rd positions of the glycerol moiety. This structure imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetracosanoic acid, 24-hydroxy-, 2,3-dihydroxypropyl ester typically involves esterification reactions. One common method is the reaction of tetracosanoic acid with glycerol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the enzymatic esterification using lipases, which can offer higher specificity and milder reaction conditions. This approach is particularly advantageous for producing high-purity compounds suitable for pharmaceutical and cosmetic applications .
Chemical Reactions Analysis
Types of Reactions
Tetracosanoic acid, 24-hydroxy-, 2,3-dihydroxypropyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or esters
Scientific Research Applications
Tetracosanoic acid, 24-hydroxy-, 2,3-dihydroxypropyl ester has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and its potential as a biomarker for certain diseases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties .
Mechanism of Action
The mechanism of action of tetracosanoic acid, 24-hydroxy-, 2,3-dihydroxypropyl ester involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with enzymes involved in lipid metabolism, modulating their activity and influencing metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Octadecanoic acid, 2,3-dihydroxypropyl ester: A shorter-chain analog with similar ester and hydroxyl functionalities.
Hexacosanoic acid, 2,3-dihydroxypropyl ester: A longer-chain analog with similar structural features
Uniqueness
Tetracosanoic acid, 24-hydroxy-, 2,3-dihydroxypropyl ester is unique due to the presence of the hydroxyl group at the 24th carbon position, which imparts distinct chemical and physical properties. This structural feature can influence its solubility, reactivity, and interaction with biological systems, making it particularly valuable for specific applications in research and industry .
Properties
CAS No. |
162522-33-0 |
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Molecular Formula |
C27H54O5 |
Molecular Weight |
458.7 g/mol |
IUPAC Name |
2,3-dihydroxypropyl 24-hydroxytetracosanoate |
InChI |
InChI=1S/C27H54O5/c28-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-27(31)32-25-26(30)24-29/h26,28-30H,1-25H2 |
InChI Key |
SIFBPUMCNGQJGE-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCCCCCC(=O)OCC(CO)O)CCCCCCCCCCCO |
Origin of Product |
United States |
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